2-Cyano-3-(m-fluorophenyl)acrylamide
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Overview
Description
2-Cyano-3-(m-fluorophenyl)acrylamide is an organic compound with the molecular formula C10H7FN2O. It is characterized by the presence of a cyano group (–CN) and a fluorophenyl group attached to an acrylamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(m-fluorophenyl)acrylamide typically involves the reaction of m-fluorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of acrylamide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial processes also focus on minimizing waste and improving the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-(m-fluorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-Cyano-3-(m-fluorophenyl)acrylamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(m-fluorophenyl)acrylamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Cyano-3-(2-fluorophenyl)acrylamide
- 2-Cyano-3-(4-fluorophenyl)acrylamide
- 2-Cyano-3-(m-chlorophenyl)acrylamide
Comparison: 2-Cyano-3-(m-fluorophenyl)acrylamide is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H7FN2O |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
2-cyano-3-(3-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H7FN2O/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-5H,(H2,13,14) |
InChI Key |
NVGNGLIOIXXMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(C#N)C(=O)N |
Origin of Product |
United States |
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